![molecular formula C9H6Cl2N4O B4182820 2,3-dichloro-N-4H-1,2,4-triazol-4-ylbenzamide CAS No. 777874-60-9](/img/structure/B4182820.png)
2,3-dichloro-N-4H-1,2,4-triazol-4-ylbenzamide
Vue d'ensemble
Description
2,3-dichloro-N-4H-1,2,4-triazol-4-ylbenzamide (DTB) is a chemical compound that has potential applications in scientific research. This compound is a triazole-based molecule that has been synthesized using various methods. The compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Mécanisme D'action
2,3-dichloro-N-4H-1,2,4-triazol-4-ylbenzamide is believed to inhibit the activity of HDACs, PDEs, and CAs by binding to their active sites. 2,3-dichloro-N-4H-1,2,4-triazol-4-ylbenzamide contains a triazole ring, which is believed to coordinate with the zinc ion in the active site of HDACs and CAs, thereby inhibiting their activity. 2,3-dichloro-N-4H-1,2,4-triazol-4-ylbenzamide also contains a benzamide group, which is believed to interact with the catalytic residues in the active site of PDEs, thereby inhibiting their activity.
Biochemical and Physiological Effects:
2,3-dichloro-N-4H-1,2,4-triazol-4-ylbenzamide has been shown to have biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 2,3-dichloro-N-4H-1,2,4-triazol-4-ylbenzamide inhibits the activity of HDACs, PDEs, and CAs with nanomolar potency. In vivo studies have shown that 2,3-dichloro-N-4H-1,2,4-triazol-4-ylbenzamide has antitumor activity in various cancer models, including breast cancer, lung cancer, and colon cancer. 2,3-dichloro-N-4H-1,2,4-triazol-4-ylbenzamide has also been shown to have anti-inflammatory activity in various models of inflammation, including acute lung injury and colitis.
Avantages Et Limitations Des Expériences En Laboratoire
2,3-dichloro-N-4H-1,2,4-triazol-4-ylbenzamide has several advantages for laboratory experiments. It is a small molecule that can be easily synthesized and modified. It has high potency and selectivity for its biological targets, making it a useful chemical probe for studying their functions. However, 2,3-dichloro-N-4H-1,2,4-triazol-4-ylbenzamide also has some limitations for laboratory experiments. It is a relatively new compound, and its pharmacokinetic and toxicological properties are not well understood. It may also have off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 2,3-dichloro-N-4H-1,2,4-triazol-4-ylbenzamide. One direction is to study its pharmacokinetic and toxicological properties in more detail, including its absorption, distribution, metabolism, and excretion in vivo. Another direction is to study its off-target effects and potential for drug-drug interactions. A third direction is to study its activity against other biological targets, including enzymes involved in epigenetic regulation, signal transduction, and metabolic pathways. A fourth direction is to study its activity in animal models of human diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. A fifth direction is to develop analogs of 2,3-dichloro-N-4H-1,2,4-triazol-4-ylbenzamide with improved potency, selectivity, and pharmacokinetic properties for use as chemical probes and potential drug candidates.
Applications De Recherche Scientifique
2,3-dichloro-N-4H-1,2,4-triazol-4-ylbenzamide has potential applications in scientific research as a chemical probe for various biological targets. It has been studied for its activity against several enzymes, including histone deacetylases (HDACs), phosphodiesterases (PDEs), and carbonic anhydrases (CAs). 2,3-dichloro-N-4H-1,2,4-triazol-4-ylbenzamide has been shown to inhibit the activity of HDACs, which are involved in the regulation of gene expression and have been implicated in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. 2,3-dichloro-N-4H-1,2,4-triazol-4-ylbenzamide has also been shown to inhibit the activity of PDEs, which are involved in the regulation of cyclic nucleotide signaling and have been implicated in various diseases, including cardiovascular diseases and pulmonary diseases. 2,3-dichloro-N-4H-1,2,4-triazol-4-ylbenzamide has also been shown to inhibit the activity of CAs, which are involved in the regulation of acid-base balance and have been implicated in various diseases, including glaucoma, epilepsy, and cancer.
Propriétés
IUPAC Name |
2,3-dichloro-N-(1,2,4-triazol-4-yl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N4O/c10-7-3-1-2-6(8(7)11)9(16)14-15-4-12-13-5-15/h1-5H,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPZDBJCCGIDPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(=O)NN2C=NN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10367075 | |
Record name | Benzamide,2,3-dichloro-N-4H-1,2,4-triazol-4-yl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10367075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
777874-60-9 | |
Record name | Benzamide,2,3-dichloro-N-4H-1,2,4-triazol-4-yl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10367075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.